Alpidem-d14
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Overview
Description
Alpidem-d14 is a labeled form of alpidem, a compound known for its anxiolytic properties. It is a peripheral benzodiazepine GABAA receptor ligand, which means it interacts with specific receptors in the brain to exert its effects. The molecular formula of this compound is C21H9D14Cl2N3O, and it has a molecular weight of 418.42 .
Preparation Methods
The synthesis of Alpidem-d14 involves the incorporation of deuterium atoms into the alpidem molecule. While specific synthetic routes for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. Industrial production methods would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms .
Chemical Reactions Analysis
Alpidem-d14, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpidem-d14 is primarily used in scientific research due to its labeled nature, which allows for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used in studies involving the GABAA receptor to understand the binding and interaction mechanisms.
Biology: Helps in tracing metabolic pathways and understanding the pharmacokinetics of alpidem.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of alpidem and its derivatives.
Industry: Employed in the development of new anxiolytic drugs and in quality control processes to ensure the consistency of drug formulations
Mechanism of Action
Alpidem-d14 exerts its effects by binding to the peripheral benzodiazepine GABAA receptors. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to anxiolytic and anticonvulsant effects. The interaction with these receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Alpidem-d14 is similar to other compounds in the Z-drug class, such as zolpidem, zaleplon, and eszopiclone. These compounds also interact with GABAA receptors but have varying affinities and efficacies. Alpidem is unique due to its higher affinity for peripheral benzodiazepine receptors compared to central ones, which may contribute to its distinct pharmacological profile .
Similar Compounds
Zolpidem: A hypnotic drug used for the short-term treatment of insomnia.
Zaleplon: Another hypnotic used for treating insomnia, with a shorter half-life than zolpidem.
Eszopiclone: A non-benzodiazepine hypnotic used for the treatment of insomnia
This compound’s unique labeling with deuterium makes it particularly valuable in research settings, providing insights that are not easily obtainable with non-labeled compounds.
Properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UZMWREIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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